5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound notable for its unique structural features. It contains a cyclohexyl group, a triazole ring, and a trimethoxyphenyl group, which contribute to its potential biological activities and applications in various scientific fields. The compound's molecular formula is with a molecular weight of approximately 376.5 g/mol.
This compound falls under the category of triazole derivatives, which are known for their diverse pharmacological properties. Triazoles are often studied for their roles as antifungal agents, enzyme inhibitors, and in other therapeutic applications. The presence of the hydrosulfide functional group further enhances its chemical reactivity and potential biological interactions .
The synthesis of 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves several key steps:
Industrial production methods may optimize these synthetic routes to enhance yield and purity. Techniques such as advanced catalysis, controlled reaction conditions, and purification methods like recrystallization and chromatography are commonly employed to achieve high-quality products.
The molecular structure of 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can be represented by its IUPAC name and molecular formula:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 376.5 g/mol |
IUPAC Name | 3-cyclohexyl-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI | InChI=1S/C18H24N4O3S/c1-23-13-9-15(24-2)14(16(10-13)25-3)11-19-22-17(20-21-18(22)26)12-7-5-4-6-8-12/h9-12H,4-8H2,1-3H3,(H,21,26)/b19-11+ |
InChI Key | VAOGFLGTOVUTKC-YBFXNURJSA-N |
The compound's structure showcases the integration of various functional groups that contribute to its chemical properties and potential interactions with biological targets .
5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can participate in various chemical reactions due to its functional groups:
These reactions can be influenced by factors such as temperature, solvent choice, and reaction time. Understanding these parameters is crucial for optimizing yields in both laboratory and industrial settings.
The mechanism of action for 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and trimethoxyphenyl group are integral to binding these targets:
The precise pathways depend on the target molecule and the biological context in which the compound is applied .
The physical properties of 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide include:
Key chemical properties include:
Relevant data on these properties can aid researchers in determining suitable conditions for handling and application.
5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts across multiple disciplines.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3